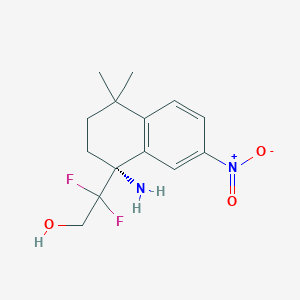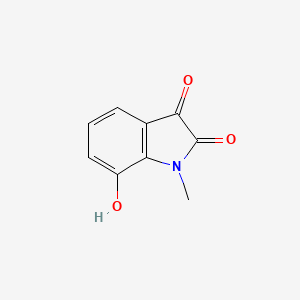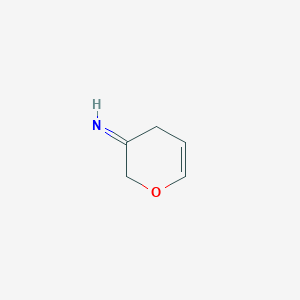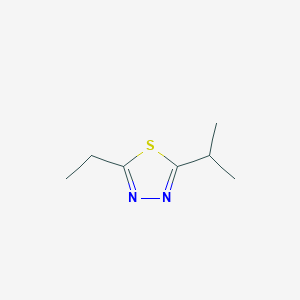
2-Ethyl-5-isopropyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties. The presence of both sulfur and nitrogen in the ring imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-isopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of ethyl isothiocyanate with isopropyl hydrazinecarbothioamide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
化学反応の分析
Types of Reactions: 2-Ethyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
2-Ethyl-5-isopropyl-1,3,4-thiadiazole has found applications in multiple fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Employed as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage.
作用機序
The mechanism by which 2-Ethyl-5-isopropyl-1,3,4-thiadiazole exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation and inducing apoptosis.
Corrosion Inhibition: Forms a protective layer on the metal surface, preventing oxidative reactions that lead to corrosion.
類似化合物との比較
2-Ethyl-5-isopropyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use as a corrosion inhibitor and in the synthesis of dyes.
2-Methyl-5-phenyl-1,3,4-thiadiazole: Exhibits significant antimicrobial and antifungal properties.
2,5-Dimercapto-1,3,4-thiadiazole: Used as a lubricant additive and in the formulation of metalworking fluids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
2-ethyl-5-propan-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N2S/c1-4-6-8-9-7(10-6)5(2)3/h5H,4H2,1-3H3 |
InChIキー |
LJVPGIKWYUTWDW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


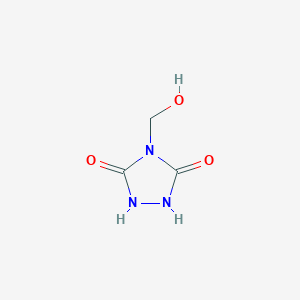
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
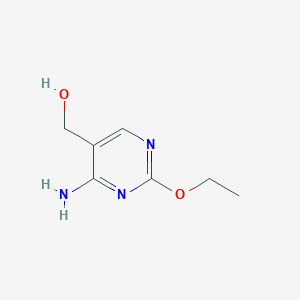

![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
![2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
